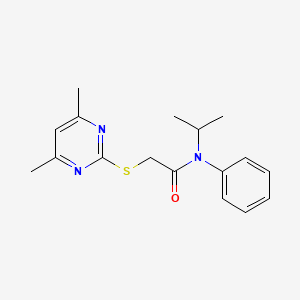
dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms Deuterium is a stable isotope of hydrogen with an additional neutron, making it twice as heavy as hydrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate typically involves the use of deuterated reagents and solvents. One common method is the reductive deuteration of nitriles using sodium-mediated electron transfer reactions. This process involves the use of sodium dispersions and deuterated ethanol (EtOD-d1) to achieve high yields of the desired deuterated amines .
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale deuteration processes. These processes can include the direct high-temperature deuteration of metals with deuterium gas or the catalytic deuteration of organic compounds. The choice of method depends on the specific compound and desired level of deuterium incorporation .
Analyse Des Réactions Chimiques
Types of Reactions
Dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated carboxylic acids or other oxidized products.
Reduction: Reductive deuteration can be used to introduce deuterium atoms into the compound.
Substitution: Deuterium atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium dispersions, deuterated solvents (such as deuterated ethanol), and various catalysts. Reaction conditions can vary, but they often involve elevated temperatures and pressures to facilitate the incorporation of deuterium .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reductive deuteration of nitriles can yield α,α-dideuterio amines, while oxidation reactions can produce deuterated carboxylic acids .
Applications De Recherche Scientifique
Dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate has several scientific research applications, including:
Chemistry: Used as a deuterated internal standard in mass spectrometry for the quantitative analysis of complex mixtures.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in deuterated drugs, which can have improved pharmacokinetic profiles and reduced toxicity compared to their non-deuterated counterparts.
Industry: Utilized in the synthesis of deuterated agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate involves the incorporation of deuterium atoms into various molecular targets. Deuterium atoms can alter the chemical and physical properties of the compound, leading to changes in its reactivity, stability, and interactions with other molecules. These changes can affect the compound’s behavior in biological systems and its efficacy as a drug or chemical reagent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate include other deuterated amino acids and their derivatives. Examples include:
- Dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)propanoate
- Dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)pentanoate
Uniqueness
What sets this compound apart from similar compounds is its specific structure and the precise incorporation of deuterium atoms. This unique isotopic labeling can provide valuable insights into reaction mechanisms, metabolic pathways, and the behavior of deuterated drugs in biological systems .
Propriétés
Formule moléculaire |
C4H7NO4 |
|---|---|
Poids moléculaire |
140.15 g/mol |
Nom IUPAC |
dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D/hD4 |
Clé InChI |
CKLJMWTZIZZHCS-IAAZBAKNSA-N |
SMILES isomérique |
[2H][C@@](C(=O)O[2H])(C([2H])([2H])C(=O)O[2H])N([2H])[2H] |
SMILES canonique |
C(C(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


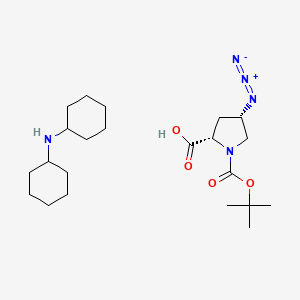
![[1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine](/img/structure/B12056277.png)

![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)](/img/structure/B12056297.png)

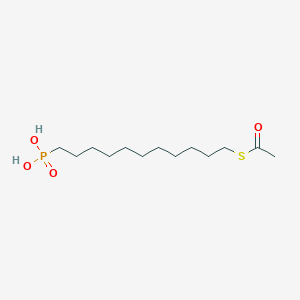
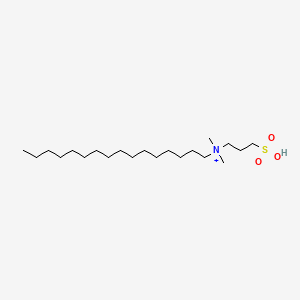
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)

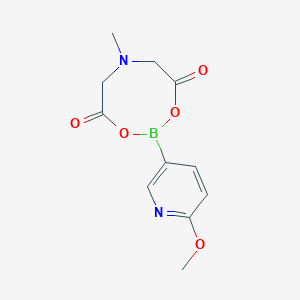
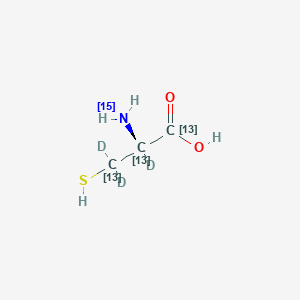
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12056346.png)
